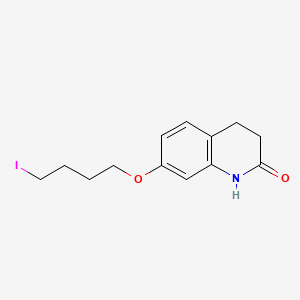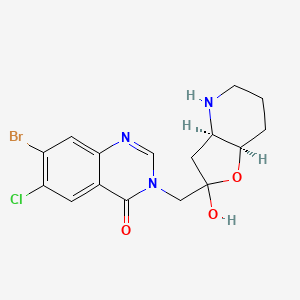
cis-Halofuginone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Halofuginone: is a synthetic derivative of febrifugine, an alkaloid originally isolated from the plant Dichroa febrifuga. It has garnered significant attention due to its wide range of biological activities, including antimalarial, anticancer, antifibrotic, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Halofuginone involves multiple steps. One common method starts with the preparation of 7-bromo-6-chloroquinazolin-4(3H)-one from m-chlorotoluene. This intermediate is then subjected to a series of reactions, including condensation, cyclization, deprotection, and isomerization, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. The process involves fewer by-products, simpler purification steps, and higher yields, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: cis-Halofuginone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its biological activity.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various quinazolinone derivatives, each with distinct biological activities .
Aplicaciones Científicas De Investigación
cis-Halofuginone has a broad spectrum of scientific research applications:
Chemistry: It is used as a model compound for studying quinazolinone derivatives and their reactions.
Medicine: this compound is being investigated for its potential to treat cancer, malaria, and autoimmune diseases. .
Mecanismo De Acción
cis-Halofuginone exerts its effects through several mechanisms:
Inhibition of Collagen Synthesis: It inhibits collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression, reducing extracellular matrix deposition.
Antitumor Activity: It suppresses tumor progression by inhibiting stromal support, vascularization, invasiveness, and cell proliferation.
Anti-inflammatory Effects: It inhibits the differentiation of Th17 cells, reducing inflammation and autoimmune reactions.
Comparación Con Compuestos Similares
cis-Halofuginone is unique compared to other similar compounds due to its broad range of biological activities and specific mechanisms of action. Similar compounds include:
Febrifugine: The natural alkaloid from which this compound is derived.
Artemisinin: Another antimalarial compound with a different mechanism of action, targeting the malaria parasite’s heme metabolism.
This compound stands out due to its dual pathway inhibition and its ability to sensitize cancer cells to chemotherapy, making it a promising candidate for further research and therapeutic development .
Propiedades
IUPAC Name |
3-[[(3aR,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]-7-bromo-6-chloroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3/c17-10-5-12-9(4-11(10)18)15(22)21(8-20-12)7-16(23)6-13-14(24-16)2-1-3-19-13/h4-5,8,13-14,19,23H,1-3,6-7H2/t13-,14-,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXGPVDFDDSICC-UIDSBSESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747873 |
Source


|
| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273594-72-1 |
Source


|
| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

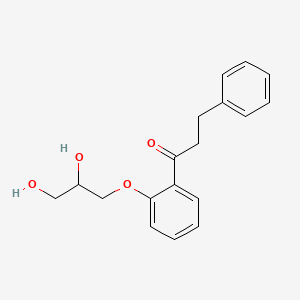
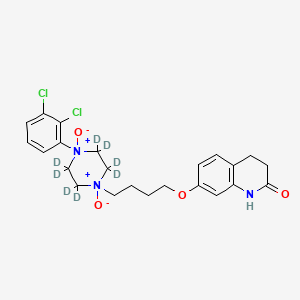


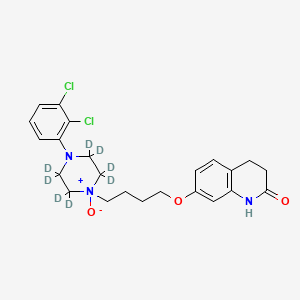
![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)



